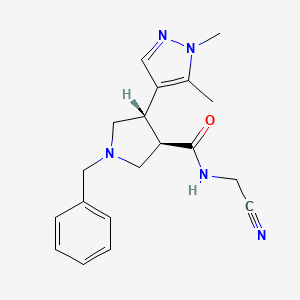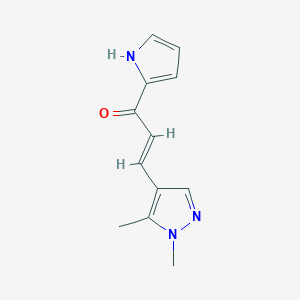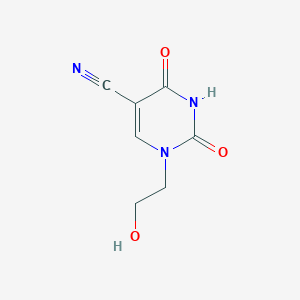![molecular formula C15H10N4 B2962788 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline CAS No. 1354960-76-1](/img/structure/B2962788.png)
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis
The molecular formula of “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is C15H10N4 . The molecular weight is 246.27 . The structure was confirmed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
Imidazole containing compounds have broad range of chemical and biological properties . They are known to interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der Waals bonds .Physical And Chemical Properties Analysis
The compound “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” has a molecular weight of 246.27 . The NMR data for this compound is available .Wissenschaftliche Forschungsanwendungen
GABA A Receptor Modulators
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat conditions such as stomach and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
Aromatase Inhibitors
Aromatase inhibitors were also discovered in this group . These inhibitors are drugs that prevent the formation of estradiol and are used as a treatment for hormonally-responsive breast cancer.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs were also found in this chemical group . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects.
Anticancer Agents
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for the development of new anticancer drugs.
Antimicrobial Agents
Some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives have shown promising antimicrobial activities . They were evaluated in vitro against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus, Enterococcus faecalis, and Candida albicans, Candida parapsilosis .
Inhibitors of Phosphodiesterase 10A (PDE10A)
Imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that is involved in signal transduction in cells, and its inhibition has potential therapeutic applications in various neurological and psychiatric disorders.
Optoelectronic Devices and Sensors
Imidazopyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .
Wirkmechanismus
Target of Action
The primary target of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport . Additionally, this compound has been evaluated as an antagonist of various biological receptors such as AT1 and AT2 , including angiotensin II .
Mode of Action
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline interacts with its target, tubulin, by intercalating into dsDNA . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function . As an antagonist of angiotensin II receptors, it inhibits the binding of angiotensin II to its receptors, thereby blocking the physiological effects of angiotensin II .
Biochemical Pathways
The interaction of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline with tubulin affects the microtubule dynamics within cells, which can lead to cell cycle arrest and apoptosis . By blocking angiotensin II receptors, it influences the renin-angiotensin system , a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is suggested that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The result of the action of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is the inhibition of cancer cell proliferation and migration .
Zukünftige Richtungen
Imidazo[4,5-b]pyridines have shown significant potential in medicinal chemistry due to their potent biological activities . Future research could focus on exploring more about the biological activities of “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” and its derivatives, and developing new drugs based on these compounds.
Eigenschaften
IUPAC Name |
5-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-4-11(10-5-2-8-16-12(10)6-1)14-18-13-7-3-9-17-15(13)19-14/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFVFXFSLBBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)





![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)



